REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:17](=[O:18])[C:16]([CH3:20])([CH3:19])[NH:15][C:14]1([CH3:22])[CH3:21])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:17](=[O:18])[C:16]([CH3:20])([CH3:19])[NH:15][C:14]1([CH3:22])[CH3:21]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 18 hours under hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged several times with nitrogen
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (0 to 20% methanol in dichloromethane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCN1C(NC(C1=O)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 628 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |